molecular formula C85H141N27O15 B3062734 Ac-RYYRWKKKKKKK-NH2 CAS No. 383123-18-0

Ac-RYYRWKKKKKKK-NH2

Cat. No. B3062734
CAS RN: 383123-18-0
M. Wt: 1781.2 g/mol
InChI Key: GJLXVWOMRRWCIB-MERZOTPQSA-N
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Description

SER-100 is a synthetic peptide with the molecular formula C85H141N27O15. It is also known by its chemical name, Acetyl-Arg-Tyr-Tyr-Arg-Trp-Lys-Lys-Lys-Lys-Lys-Lys-Lys-NH2. This compound has been investigated for its potential therapeutic applications, particularly in the treatment of cardiovascular and respiratory diseases .

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SER-100 involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically starts with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of SER-100 follows a similar approach but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SER-100 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

SER-100 acts as an agonist of the nociceptin receptor, also known as the opioid receptor-like 1 (ORL1) receptor. By binding to this receptor, SER-100 modulates various physiological processes, including pain perception, cardiovascular function, and respiratory regulation. The activation of the nociceptin receptor leads to the inhibition of adenylate cyclase, resulting in decreased cyclic adenosine monophosphate (cAMP) levels and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SER-100

SER-100 is unique due to its high specificity for the nociceptin receptor, making it a valuable tool for studying the physiological and pharmacological roles of this receptor. Its synthetic nature also allows for modifications to enhance its stability, bioavailability, and therapeutic potential .

properties

CAS RN

383123-18-0

Molecular Formula

C85H141N27O15

Molecular Weight

1781.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C85H141N27O15/c1-52(113)101-61(29-18-46-98-84(94)95)73(117)110-70(49-54-33-37-57(115)38-34-54)82(126)111-69(48-53-31-35-56(114)36-32-53)81(125)109-68(30-19-47-99-85(96)97)80(124)112-71(50-55-51-100-59-21-3-2-20-58(55)59)83(127)108-67(28-10-17-45-92)79(123)107-66(27-9-16-44-91)78(122)106-65(26-8-15-43-90)77(121)105-64(25-7-14-42-89)76(120)104-63(24-6-13-41-88)75(119)103-62(23-5-12-40-87)74(118)102-60(72(93)116)22-4-11-39-86/h2-3,20-21,31-38,51,60-71,100,114-115H,4-19,22-30,39-50,86-92H2,1H3,(H2,93,116)(H,101,113)(H,102,118)(H,103,119)(H,104,120)(H,105,121)(H,106,122)(H,107,123)(H,108,127)(H,109,125)(H,110,117)(H,111,126)(H,112,124)(H4,94,95,98)(H4,96,97,99)/t60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-/m0/s1

InChI Key

GJLXVWOMRRWCIB-MERZOTPQSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N

sequence

RYYRWKKKKKKK

synonyms

Ac-RYYRWKKKKKKK-NH2
SER100
ZP120

Origin of Product

United States

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